molecular formula C7H11BrO B12281599 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane

1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane

Cat. No.: B12281599
M. Wt: 191.07 g/mol
InChI Key: RRQCMNMCDYJPAQ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentane, a unique and highly strained bicyclic hydrocarbon. The bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensional structure, making it an attractive scaffold in drug design and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical bromination of 1-methyl-3-methoxybicyclo[1.1.1]pentane using N-bromosuccinimide (NBS) under light or heat conditions . This reaction selectively introduces a bromomethyl group at the desired position.

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often employs continuous flow processes. These processes allow for the efficient and scalable synthesis of the bicyclo[1.1.1]pentane core, which can then be functionalized with various substituents .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane depends on its specific application. In drug design, it acts as a bioisostere, mimicking the spatial and electronic properties of other functional groups, thereby enhancing the solubility, potency, and metabolic stability of drug candidates . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

1-(bromomethyl)-3-methoxybicyclo[1.1.1]pentane

InChI

InChI=1S/C7H11BrO/c1-9-7-2-6(3-7,4-7)5-8/h2-5H2,1H3

InChI Key

RRQCMNMCDYJPAQ-UHFFFAOYSA-N

Canonical SMILES

COC12CC(C1)(C2)CBr

Origin of Product

United States

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